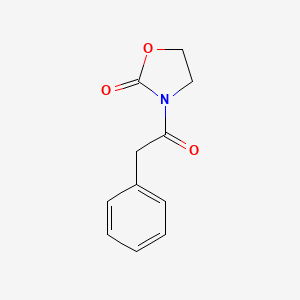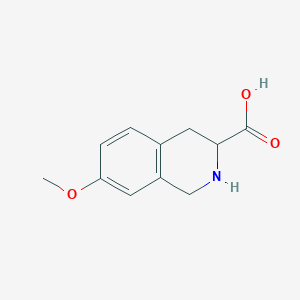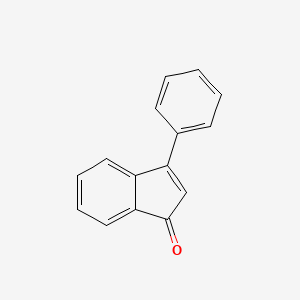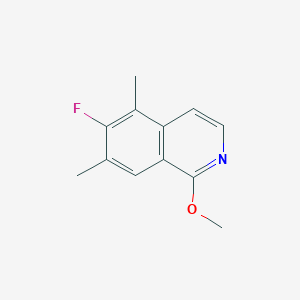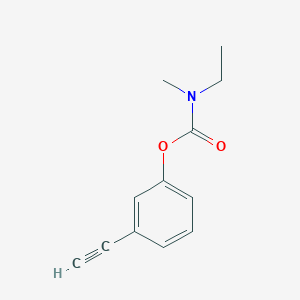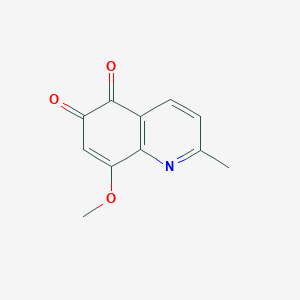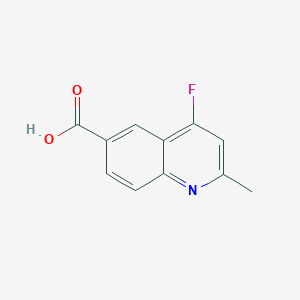![molecular formula C13H8N2O B11895209 6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)
6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond This particular compound is characterized by the presence of an ethynyl group at the 6’ position and a formyl group at the 6 position of the bipyridine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine.
Functionalization: The 6 position of the bipyridine is functionalized with an ethynyl group through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst and a copper co-catalyst in the presence of an appropriate base.
Formylation: The ethynylated bipyridine is then subjected to a formylation reaction to introduce the formyl group at the 6 position. This can be achieved using a Vilsmeier-Haack reaction, which involves the use of a formylating reagent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: While the laboratory synthesis of 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the use of catalysts and reagents to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6’-Ethynyl-[2,2’-bipyridine]-6-carboxylic acid.
Reduction: 6’-Ethynyl-[2,2’-bipyridine]-6-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound can be used as a fluorescent probe for studying biological systems due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde is primarily related to its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic and electronic processes, depending on the nature of the metal and the specific application.
Molecular Targets and Pathways:
Coordination Chemistry: The compound targets metal ions, forming coordination complexes that can be used in catalysis and materials science.
Fluorescence: The electronic properties of the compound allow it to act as a fluorescent probe, targeting specific biomolecules in biological systems.
類似化合物との比較
2,2’-Bipyridine: A widely used ligand in coordination chemistry, but lacks the ethynyl and formyl functional groups.
4,4’-Bipyridine: Another bipyridine isomer with different electronic properties and applications.
6,6’-Bis(ethynyl)-2,2’-bipyridine: Similar to 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde but with ethynyl groups at both 6 and 6’ positions.
Uniqueness: 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde is unique due to the presence of both ethynyl and formyl functional groups, which impart distinct electronic properties and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C13H8N2O |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
6-(6-ethynylpyridin-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H8N2O/c1-2-10-5-3-7-12(14-10)13-8-4-6-11(9-16)15-13/h1,3-9H |
InChIキー |
CIVISVOOSRVIBC-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC(=CC=C1)C2=CC=CC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


